molecular formula C11H12N2O3 B2896522 1-(3-Pyridinylcarbonyl)proline CAS No. 1101194-26-6

1-(3-Pyridinylcarbonyl)proline

Cat. No.: B2896522
CAS No.: 1101194-26-6
M. Wt: 220.228
InChI Key: VHACSPGAMLSZBK-UHFFFAOYSA-N
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Description

1-(3-Pyridinylcarbonyl)proline is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol It is a derivative of proline, an amino acid, and features a pyridine ring attached to the carbonyl group of proline

Preparation Methods

The synthesis of 1-(3-Pyridinylcarbonyl)proline can be achieved through several methods. One common approach involves the use of 1,3-dipolar cycloaddition reactions. In this method, azomethine ylides are used as dipolarophiles, and the reaction is catalyzed by chiral silver (I) and gold (I) complexes . The reaction conditions typically involve the use of chiral phosphoramidites and binap as ligands, which help in achieving high enantioselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Pyridinylcarbonyl)proline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms under suitable conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the carbonyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Pyridinylcarbonyl)proline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Pyridinylcarbonyl)proline involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the proline moiety can influence the conformation of peptide chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(3-Pyridinylcarbonyl)proline can be compared with other proline derivatives, such as:

    1-(2-Pyridinylcarbonyl)proline: Similar structure but with the pyridine ring attached at the 2-position.

    1-(4-Pyridinylcarbonyl)proline: Pyridine ring attached at the 4-position, leading to different steric and electronic properties.

    1-(3-Pyridinylcarbonyl)alanine: Alanine instead of proline, affecting the rigidity and conformational flexibility of the molecule.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-(pyridine-3-carbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(8-3-1-5-12-7-8)13-6-2-4-9(13)11(15)16/h1,3,5,7,9H,2,4,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHACSPGAMLSZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(pyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid methyl ester (1.3 g, 5.4 mmol), in THF (13 mL) was added lithium hydroxide (0.34 g, 8.1 mmol) in water (1.3 mL) at room temperature (25° C.). The mixture was allowed to stir at room temperature (25° C.) over a period of 2 h. THF was evaporated from the reaction mixture, dissolve the residue in methanol acidified to pH=4, filtered and evaporated the sticky liquid on evaporation was triturated with diethyl ether, to obtain required compound as off-white solid (1.0 g, 83%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Yield
83%

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